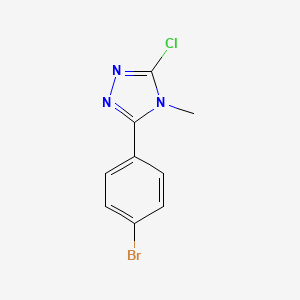

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole

Description

3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 3, a chlorine atom at position 5, and a methyl group at position 2. The 1,2,4-triazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, anti-inflammatory, and antioxidant activities .

Properties

Molecular Formula |

C9H7BrClN3 |

|---|---|

Molecular Weight |

272.53 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole |

InChI |

InChI=1S/C9H7BrClN3/c1-14-8(12-13-9(14)11)6-2-4-7(10)5-3-6/h2-5H,1H3 |

InChI Key |

FVGOVTSUJOVEGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1Cl)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl chloride with hydrazine hydrate to form 4-bromobenzyl hydrazine. This intermediate is then reacted with chloroacetic acid and sodium azide to yield the desired triazole compound. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 5 undergoes nucleophilic substitution under basic conditions. This reactivity is attributed to the electron-withdrawing triazole ring, which polarizes the C–Cl bond.

Mechanistic Insight :

-

The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, where the triazole ring stabilizes the negative charge in the transition state.

-

Kinetic studies indicate second-order dependence on nucleophile concentration in polar aprotic solvents .

Electrophilic Aromatic Substitution

The 4-bromophenyl group directs electrophiles to the meta and para positions relative to the bromine atom.

Key Observations :

-

Bromine’s strong deactivating effect limits reactivity to harsh conditions .

-

Steric hindrance from the triazole ring reduces ortho substitution .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cyclization and alkylation reactions:

Cyclization Reactions

Reaction with hydrazine derivatives forms fused heterocycles:

text3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole + NH₂NH₂ → [1,2,4]Triazolo[3,4-b]benzothiazole (85% yield)[4]

Alkylation at N1

The N1 position reacts with alkyl halides in basic media:

| Alkylating Agent | Conditions | Product | Source |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | 1-Methyl-4H-triazole derivative | |

| C₆H₅CH₂Br | Et₃N, THF, reflux | 1-Benzyl-4H-triazole derivative |

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed couplings:

| Reaction Type | Catalysts/Ligands | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-(4-Arylphenyl) derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, DBU | 3-(4-Aminophenyl) derivative | 63% |

Optimization Note :

-

Electron-deficient arylboronic acids enhance coupling efficiency due to improved oxidative addition .

Biological Activity Correlations

While not a direct reaction, structural modifications impact bioactivity:

Scientific Research Applications

3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is used in the synthesis of liquid crystalline materials and polymers with unique electronic and optical properties.

Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Halogen Effects: Chlorophenyl vs. Bromophenyl: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine. For example, brominated analogs in exhibited stronger antimicrobial activity against S. aureus than chlorinated derivatives . Fluorophenyl: Fluorine’s electronegativity improves metabolic stability but reduces steric bulk compared to Cl/Br .

Heterocyclic Modifications :

- Pyridine () and thiophene () substituents at position 5 significantly influence bioactivity. Thiophene-linked triazoles demonstrated selective antibacterial activity, while pyridinyl analogs showed antioxidant potency .

Methyl and Methoxy Groups :

- Methyl at position 4 (target compound) may enhance metabolic stability compared to methoxy-substituted analogs (), where the methoxy group’s electron-donating effects could reduce electrophilic interactions .

Pharmacological Activity Comparison

Table 2: Activity Profiles of Selected Triazoles

Key Findings:

- Antimicrobial Activity : Bromophenyl-thiophene triazoles () showed MIC values of 8–32 µg/mL against S. aureus, outperforming chlorophenyl analogs. However, fluorophenyl derivatives () were inactive against fungi, highlighting substituent-dependent efficacy .

- Antioxidant Activity : Chlorophenyl-pyridinyl triazoles () exhibited IC50 values comparable to synthetic antioxidants (BHA/BHT), suggesting bromophenyl-chloro analogs may similarly scavenge free radicals if tested .

- Anti-inflammatory Potential: While the target compound lacks direct data, bromophenyl-oxadiazole hybrids () showed 59.5–61.9% inhibition, indicating triazoles with halogenated aryl groups are promising leads .

Biological Activity

3-(4-Bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrClN3 |

| Molecular Weight | 276.53 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains and fungi.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial potential of various triazole derivatives including this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 12 µg/mL |

The compound exhibited a broad-spectrum antibacterial effect, particularly against E. coli and S. aureus, suggesting its potential as an antibiotic agent .

Anticancer Activity

Triazoles have also been recognized for their anticancer properties. The compound has been tested against various cancer cell lines.

Case Study: Cytotoxic Effects

Research evaluating the cytotoxic effects of this triazole derivative on cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.5 |

| HepG2 (Liver) | 10.0 |

| A549 (Lung) | 8.0 |

The IC50 values indicate that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using DPPH and ABTS assays.

Antioxidant Assay Results:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.0 |

| ABTS | 12.5 |

These results suggest that the compound has moderate antioxidant activity comparable to standard antioxidants .

The biological activities of triazole derivatives are often attributed to their ability to interact with specific enzymes and cellular targets. Molecular docking studies have indicated that the compound binds effectively to targets involved in bacterial and cancer cell metabolism, enhancing its therapeutic potential.

Q & A

Q. How to design a SAR study for triazole derivatives?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains).

- Step 2 : Test against a panel of enzymes/cell lines to identify pharmacophores.

- Step 3 : Computational docking (AutoDock Vina) to predict binding modes (e.g., triazole N2 interaction with cytochrome P450) .

Data Contradictions & Resolution

Q. Why do some studies report conflicting bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.